![molecular formula C18H28N2O3 B12443638 N-(2,3-dimethylcyclohexyl)-N'-[(5-methylfuran-2-yl)methyl]butanediamide](/img/structure/B12443638.png)
N-(2,3-dimethylcyclohexyl)-N'-[(5-methylfuran-2-yl)methyl]butanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dimethylcyclohexyl)-N’-[(5-methylfuran-2-yl)methyl]butanediamide is a synthetic organic compound It is characterized by its unique structure, which includes a cyclohexyl ring substituted with two methyl groups, a furan ring with a methyl group, and a butanediamide linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethylcyclohexyl)-N’-[(5-methylfuran-2-yl)methyl]butanediamide typically involves multiple steps:
Formation of the Cyclohexyl Intermediate: The starting material, 2,3-dimethylcyclohexanol, is subjected to a series of reactions, including oxidation and reduction, to form the desired cyclohexyl intermediate.
Furan Ring Introduction: The furan ring is introduced through a Friedel-Crafts acylation reaction, where 5-methylfuran is reacted with an appropriate acyl chloride in the presence of a Lewis acid catalyst.
Amide Bond Formation: The final step involves the formation of the butanediamide linkage. This is achieved by reacting the cyclohexyl intermediate with the furan intermediate in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of N-(2,3-dimethylcyclohexyl)-N’-[(5-methylfuran-2-yl)methyl]butanediamide follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2,3-dimethylcyclohexyl)-N’-[(5-methylfuran-2-yl)methyl]butanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the amide groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF (dimethylformamide) with alkyl halides.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
N-(2,3-dimethylcyclohexyl)-N’-[(5-methylfuran-2-yl)methyl]butanediamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of N-(2,3-dimethylcyclohexyl)-N’-[(5-methylfuran-2-yl)methyl]butanediamide involves its interaction with specific molecular targets. The compound is believed to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2,3-dimethylcyclohexyl)-N’-[(5-methylfuran-2-yl)methyl]ethanediamide: Similar structure but with an ethanediamide linkage instead of butanediamide.
N-(2,3-dimethylcyclohexyl)-N’-[(5-methylfuran-2-yl)methyl]propanediamide: Similar structure but with a propanediamide linkage.
Uniqueness
N-(2,3-dimethylcyclohexyl)-N’-[(5-methylfuran-2-yl)methyl]butanediamide is unique due to its specific combination of cyclohexyl and furan rings with a butanediamide linkage. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
Molekularformel |
C18H28N2O3 |
|---|---|
Molekulargewicht |
320.4 g/mol |
IUPAC-Name |
N'-(2,3-dimethylcyclohexyl)-N-[(5-methylfuran-2-yl)methyl]butanediamide |
InChI |
InChI=1S/C18H28N2O3/c1-12-5-4-6-16(14(12)3)20-18(22)10-9-17(21)19-11-15-8-7-13(2)23-15/h7-8,12,14,16H,4-6,9-11H2,1-3H3,(H,19,21)(H,20,22) |
InChI-Schlüssel |
SHYXZAAHNMBRCD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCC(C1C)NC(=O)CCC(=O)NCC2=CC=C(O2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


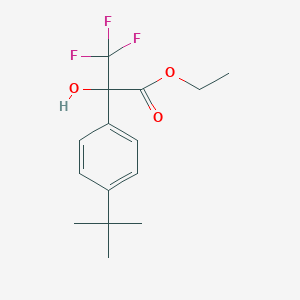
![N'-[(3Z)-1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(naphthalen-1-ylamino)acetohydrazide (non-preferred name)](/img/structure/B12443569.png)

![(S)-2,3-dihydro-1H-inden-1-yl({[(9H-fluoren-9-ylmethoxy)carbonyl]amino})acetic acid](/img/structure/B12443573.png)
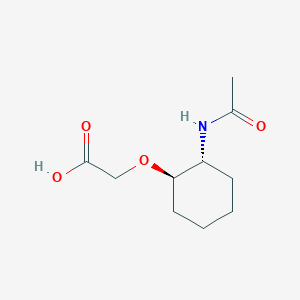
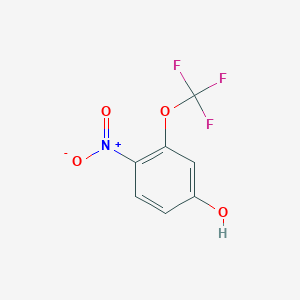
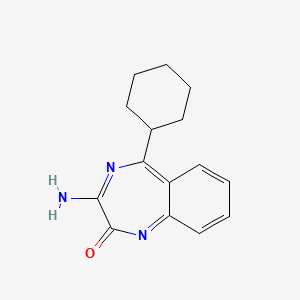
![trisodium 5-oxo-1-(4-sulfonatophenyl)-4-[(E)-(4-sulfonatophenyl)diazenyl]-2,5-dihydro-1H-pyrazole-3-carboxylate](/img/structure/B12443593.png)
![2-[(1E)-2-(2,4-difluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12443597.png)
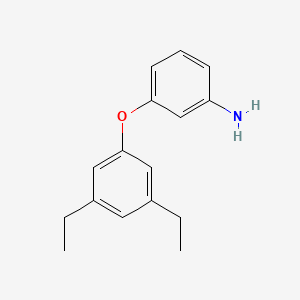
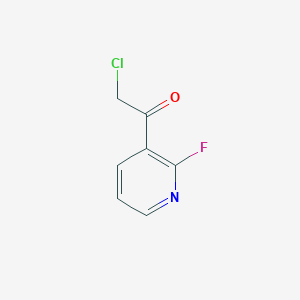
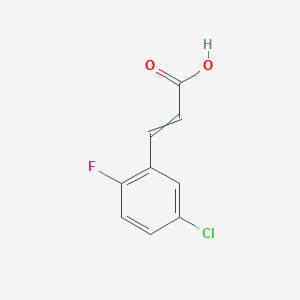
![2-Amino-3-{[2-(dihydroxyboranyl)ethyl]sulfanyl}propanoic acid hydrochloride](/img/structure/B12443626.png)

